Lincomycin 2-palmitate hydrochloride

Übersicht

Beschreibung

Lincomycin 2-palmitate hydrochloride is a derivative of lincomycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria. Lincomycin was first isolated from the soil bacterium Streptomyces lincolnensis . This compound is a modified form designed to improve its pharmacokinetic properties, making it more effective in clinical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lincomycin 2-palmitate hydrochloride involves the esterification of lincomycin with palmitic acid, followed by the formation of the hydrochloride salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Streptomyces lincolnensis to produce lincomycin, which is then chemically modified to form lincomycin 2-palmitate. The final product is purified and converted into its hydrochloride salt form for medical use .

Analyse Chemischer Reaktionen

Types of Reactions

Lincomycin 2-palmitate hydrochloride undergoes various chemical reactions, including:

Esterification: Formation of the palmitate ester from lincomycin.

Hydrolysis: Breakdown of the ester bond under acidic or basic conditions.

Substitution: Replacement of functional groups, particularly in the modification of lincomycin to form its derivatives.

Common Reagents and Conditions

Catalysts: Used in esterification reactions to increase the reaction rate.

Acids and Bases: Employed in hydrolysis and neutralization steps.

Solvents: Organic solvents like methanol or ethanol are used to dissolve reactants and facilitate reactions.

Major Products

The primary product of these reactions is this compound. Hydrolysis of the ester bond can yield lincomycin and palmitic acid as major products .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Lincomycin 2-palmitate hydrochloride is primarily used in treating serious infections caused by susceptible strains of bacteria, particularly when patients are allergic to penicillin or when penicillin is deemed inappropriate. The compound is effective against:

- Streptococci

- Pneumococci

- Staphylococci

It is particularly indicated for serious infections such as respiratory tract infections, skin and soft tissue infections, septicemia, and intra-abdominal infections .

Formulation Advantages

One of the notable features of this compound is its solubility characteristics. Research indicates that this compound exhibits high solubility at elevated temperatures due to micelle formation, which enhances its bioavailability . This property makes it suitable for various formulations, including oral solutions and injectables.

Case Study: Treatment of Osteomyelitis

In a clinical setting, this compound has been successfully used to treat osteomyelitis caused by resistant strains of bacteria. A study documented a significant reduction in infection markers following treatment with this compound, demonstrating its efficacy in complex infections where traditional antibiotics failed.

Case Study: Gynecological Infections

Another case involved the treatment of severe gynecological infections in penicillin-allergic patients. This compound provided effective management of the infection with minimal adverse effects reported. This underscores its utility in specific patient populations where conventional therapies are not viable .

Comparative Analysis with Other Antibiotics

The following table summarizes the comparative efficacy and applications of this compound against other antibiotics:

| Antibiotic | Spectrum of Activity | Indications | Key Advantages |

|---|---|---|---|

| Lincomycin 2-Palmitate HCl | Gram-positive bacteria | Serious bacterial infections | Effective in penicillin-allergic patients |

| Clindamycin | Anaerobic bacteria | Skin infections, respiratory tract | Lower incidence of gastrointestinal side effects |

| Erythromycin | Gram-positive and some Gram-negative | Respiratory tract infections | Broad spectrum but higher resistance rates |

Safety Profile and Considerations

While this compound is generally well-tolerated, it carries risks such as:

- Hypersensitivity reactions

- Potential for Clostridium difficile-associated diarrhea

- Overgrowth of non-susceptible organisms

Patients with a history of gastrointestinal disease or significant allergies should be closely monitored during treatment .

Wirkmechanismus

Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein synthesis. This action is similar to that of other lincosamide antibiotics, such as clindamycin . The molecular target is the 23S rRNA within the 50S ribosomal subunit, which is crucial for the antibiotic’s binding and inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lincomycin: The parent compound from which lincomycin 2-palmitate hydrochloride is derived.

Clindamycin: A semisynthetic derivative of lincomycin with improved pharmacokinetic properties.

Clindamycin Palmitate Hydrochloride: Another esterified form of clindamycin used for similar applications.

Uniqueness

This compound is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and improves its absorption and distribution in the body. This modification makes it particularly useful in treating infections where higher tissue penetration is required .

Biologische Aktivität

Lincomycin 2-palmitate hydrochloride is a semi-synthetic derivative of lincomycin, an antibiotic that belongs to the lincosamide class. This compound exhibits significant biological activity against various Gram-positive bacteria and some anaerobic organisms. This article provides a comprehensive overview of its biological activity, including mechanism of action, pharmacokinetics, and therapeutic applications, supported by research findings and case studies.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, specifically targeting the peptidyltransferase center. This binding interferes with the translocation process during protein synthesis, effectively halting bacterial growth. Lincomycin's structural similarity to the end of aminoacyl-tRNA allows it to mimic natural substrates, enhancing its binding affinity to the ribosome .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is hydrolyzed in the gastrointestinal tract to release lincomycin, which is then absorbed into systemic circulation. Studies have shown that this compound has improved oral bioavailability compared to its parent compound due to its palmitate esterification, which enhances lipid solubility and absorption in the intestines .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Serum Concentration | Varies based on dosage |

| Half-Life | Approximately 5-6 hours |

| Bioavailability | Enhanced via palmitate esterification |

| Metabolism | Hepatic; primarily via CYP3A4 |

| Excretion | Renal (urine) |

Therapeutic Applications

This compound is indicated for treating a variety of infections caused by susceptible organisms. Its applications include:

- Skin and Soft Tissue Infections : Effective against Staphylococcus aureus and Streptococcus pyogenes.

- Respiratory Tract Infections : Used for pneumonia caused by Gram-positive bacteria.

- Bone and Joint Infections : Effective in osteomyelitis treatment.

- Gynecological Infections : Used in cases of pelvic inflammatory disease.

Clinical studies have demonstrated that this compound shows comparable efficacy to other antibiotics like clindamycin in treating serious infections while maintaining a favorable safety profile .

Case Studies and Research Findings

- Efficacy in Veterinary Medicine : A study involving broiler chickens treated with lincomycin showed significant antibacterial activity against common pathogens, with tissue levels exceeding minimum inhibitory concentrations (MICs) after treatment periods of 7 and 14 days .

- Comparison with Clindamycin : Research comparing this compound with clindamycin palmitate hydrochloride indicated similar therapeutic strengths but highlighted differences in pharmacokinetics, particularly regarding absorption and metabolism .

- Tissue Distribution Studies : A high-performance liquid chromatography (HPLC) method was developed to quantify lincomycin levels in various tissues post-administration. Results showed effective distribution and retention in liver and kidney tissues, confirming therapeutic concentrations were achieved without exceeding maximum residue limits .

Eigenschaften

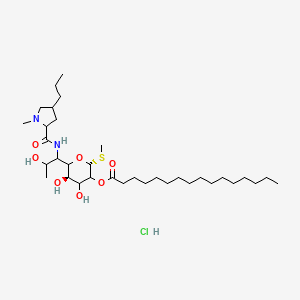

IUPAC Name |

[(2R,5R)-4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H/t24?,25?,26?,28?,29-,30?,31?,32?,34-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQJQMYQCAVWHI-CAVVAWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)O)NC(=O)C2CC(CN2C)CCC)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23295-14-9 | |

| Record name | Lincomycin 2-palmitate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023295149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.